molecular formula C13H16N2O3 B13197919 Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate

Cat. No.: B13197919
M. Wt: 248.28 g/mol
InChI Key: GWTKEZDBMCIPCL-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrolidine precursors. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-ethyl-5-oxo-2-(pyridin-4-yl)pyrrolidine-3-carboxylate: Similar structure but with a different position of the pyridine ring.

    Ethyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Biological Activity

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, also known by its CAS number 1955557-48-8, is a compound of interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₃
Molecular Weight248.28 g/mol
CAS Number1955557-48-8

Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antibacterial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anti-inflammatory Effects
The compound's structural similarity to other pyridine derivatives suggests potential anti-inflammatory activity. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, certain derivatives have shown IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • Antibacterial Efficacy
    A study evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The results indicated that these compounds had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as new antibacterial agents .
  • Anti-inflammatory Activity
    In a comparative study assessing the anti-inflammatory properties of several pyridine derivatives, this compound was found to reduce COX enzyme activity effectively. The study reported a notable decrease in inflammatory markers in animal models treated with this compound .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrrolidine ring or the introduction of different substituents can enhance its potency against targeted pathogens or inflammatory pathways.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-3-15-11(16)7-10(13(17)18-2)12(15)9-5-4-6-14-8-9/h4-6,8,10,12H,3,7H2,1-2H3

InChI Key

GWTKEZDBMCIPCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2

Origin of Product

United States

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